molecular formula C9H8O3 B1582879 5-Methoxybenzofuran-3(2H)-one CAS No. 39581-55-0

5-Methoxybenzofuran-3(2H)-one

Cat. No. B1582879
CAS RN: 39581-55-0
M. Wt: 164.16 g/mol
InChI Key: VKHVAQOGXRYNNQ-UHFFFAOYSA-N
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Description

5-Methoxybenzofuran-3(2H)-one, also known as Dimemebfe, is a recreational drug and research chemical . It acts as an agonist for the 5-HT1A and 5-HT2 family of serotonin receptors . It is related in structure to the psychedelic tryptamine derivative 5-MeO-DMT, but with the indole nitrogen replaced by oxygen, making Dimemebfe a benzofuran derivative .


Synthesis Analysis

The synthesis of 5-Methoxybenzofuran-3(2H)-one and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 33 derivatives of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), a compound related to 5-Methoxybenzofuran-3(2H)-one, through acylation, alkylations, and sulfonylation .


Molecular Structure Analysis

The molecular structure of 5-Methoxybenzofuran-3(2H)-one is characterized by a benzofuran core with a methoxy group attached to the 5-position . The benzofuran core is a fused ring system consisting of a benzene ring and a furan ring .

Scientific Research Applications

Chemical Transformation and Synthesis

  • 5-Methoxybenzofuran-3(2H)-one and its derivatives are involved in various chemical transformations. For instance, compounds like 6-methoxy-2a,3,4,5-tetrahydro-2H-naphtho[1,8-bc]furan-5-one have been synthesized using 5-methoxy-2,3-dihydrobenzofuran-3-yl propionic acid, demonstrating its utility in chemical synthesis and transformations (Horaguchi, Shimizu, & Abe, 1976).

Pharmacology and Bioactivity

  • Some derivatives of 5-Methoxybenzofuran-3(2H)-one have shown significant pharmacological activities. For example, novel carbamates synthesized from compounds related to 5-Methoxybenzofuran-3(2H)-one have been identified as potent inhibitors of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), indicating potential therapeutic applications in treating diseases like Alzheimer's (Luo et al., 2005).

Photochemical Studies

  • In photochemistry, derivatives of 5-Methoxybenzofuran-3(2H)-one have been utilized to study photoreactions. For example, research involving irradiation of certain derivatives resulted in high yields of products like 3-alkoxy-6-methylindan-1-ones, providing insights into the selectivity and mechanisms of photoreactions in organic chemistry (Plíštil et al., 2006).

Antimicrobial and Antioxidant Properties

  • Isobenzofurans derived from 5-Methoxybenzofuran-3(2H)-one have demonstrated notable bioactivities, including anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) and antioxidant activities. This suggests their potential application in developing new antimicrobial and antioxidant agents (Huang et al., 2020).

Antitumor Activity

  • Certain pyrazole derivatives synthesized from 6-methoxybenzofuran-3(2H)-one have shown tumor cell growth inhibitory activity, indicating potential applications in cancer research and therapy. These derivatives were specifically potent against leukemia and lung tumor cells (Cui et al., 2019).

Future Directions

The future directions for research on 5-Methoxybenzofuran-3(2H)-one could involve further exploration of its pharmacological effects, synthesis of new derivatives, and investigation of its potential therapeutic applications .

properties

IUPAC Name

5-methoxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHVAQOGXRYNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323797
Record name 5-Methoxy-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxybenzofuran-3(2H)-one

CAS RN

39581-55-0
Record name 39581-55-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
MR Heidari, A Foroumadi, H Noroozi… - Pak J Pharm …, 2009 - researchgate.net
It is reported that dihydroxy chalcones have analgesic and anti-inflammatory effects. Study of the structure activity relationship (SAR) shows that benzofuran-3-one derivatives may be …
Number of citations: 48 www.researchgate.net
S Wang, L Xu, YT Lu, YF Liu, B Han, T Liu… - European Journal of …, 2017 - Elsevier
Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2) is a serine/threonine kinase that plays a key role in a wide variety of cell death signaling pathways. …
Number of citations: 40 www.sciencedirect.com
JHT Chan, JA Elix, BA Ferguson - Australian Journal of Chemistry, 1975 - CSIRO Publishing
Benzofuran-3(2H)-ones have been shown to undergo efficient Wittig reactions with resonance-stabilized phosphoranes at elevated temperatures, thus providing a convenient synthesis …
Number of citations: 21 www.publish.csiro.au
H Mahmoud Reza, F Alireza, N Hojat, SK Ali… - 2009 - pesquisa.bvsalud.org
It is reported that dihydroxy chalcones have analgesic and anti-inflammatory effects. Study of the structure activity relationship [SAR] shows that benzofuran-3-one derivatives may be …
Number of citations: 0 pesquisa.bvsalud.org
KM Dawood - Expert opinion on therapeutic patents, 2013 - Taylor & Francis
Introduction: Benzofuran moiety constitutes the core of several interesting pharmacologically active natural products. Benzofurans are among feasible potent active inhibitors against …
Number of citations: 134 www.tandfonline.com
AP Monte, D Marona-Lewicka, MM Lewis… - Journal of medicinal …, 1998 - ACS Publications
A series of substituted racemic naphthofurans were synthesized as “hybrid” molecules of the two major prototypical hallucinogenic drug classes, the phenethylamines and the …
Number of citations: 23 pubs.acs.org
R Sasidharan… - …, 2019 - Taylor & Francis
Purpose: Chalcones are precursors of flavonoids with a wide range of pharmacological activities. This study evaluates the anti-inflammatory effect of indole based chalcone derivative (…
Number of citations: 15 www.tandfonline.com
K Thakkar, M Cushman - The Journal of organic chemistry, 1995 - ACS Publications
Scope and mechanism studies are reported on a novel oxidativetransformation of certain 2'-hydroxy-S'-methoxychalcones to aurones by thallium (III) nitrate (TTN) in alcoholic solvents. …
Number of citations: 97 pubs.acs.org
Y Weng, Q Chen, W Su - The Journal of organic chemistry, 2014 - ACS Publications
A convenient and efficient method for the copper-catalyzed synthesis of (Z)-aurones via intramolecular tandem reaction of (2-halogenphenyl)(3-phenyloxiran-2-yl)methanones is …
Number of citations: 24 pubs.acs.org
X Cao, M Wang, Z Li, X Xu - Journal of Agricultural and Food …, 2023 - ACS Publications
Plant-parasitic nematodes (PPNs) are one of the major threats to modern agriculture. Chemical nematicides are still required for the management of PPNs. Based on our previous work, …
Number of citations: 3 pubs.acs.org

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